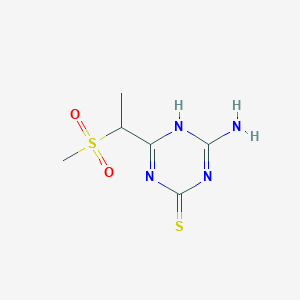![molecular formula C11H20N2O B13203632 N-[3-(Aminomethyl)cyclopentyl]-1-methylcyclopropane-1-carboxamide](/img/structure/B13203632.png)
N-[3-(Aminomethyl)cyclopentyl]-1-methylcyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(Aminomethyl)cyclopentyl]-1-methylcyclopropane-1-carboxamide is a synthetic compound with the molecular formula C11H20N2O
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Aminomethyl)cyclopentyl]-1-methylcyclopropane-1-carboxamide typically involves the reaction of cyclopentylamine with a suitable cyclopropane derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Specific details on the reaction conditions, such as temperature, pressure, and solvents used, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to remove any impurities and obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(Aminomethyl)cyclopentyl]-1-methylcyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced form.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups .
Aplicaciones Científicas De Investigación
N-[3-(Aminomethyl)cyclopentyl]-1-methylcyclopropane-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[3-(Aminomethyl)cyclopentyl]-1-methylcyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-[3-(Aminomethyl)cyclopentyl]-1-methylcyclopropane-1-carboxamide include:
- N-[1-(Aminomethyl)cyclopentyl]-N-methylthiolan-3-amine
- 2-((1R,3S)-3-(aminomethyl)cyclopentyl)acetic acid
Uniqueness
What sets this compound apart from similar compounds is its unique structural configuration, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C11H20N2O |
|---|---|
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
N-[3-(aminomethyl)cyclopentyl]-1-methylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C11H20N2O/c1-11(4-5-11)10(14)13-9-3-2-8(6-9)7-12/h8-9H,2-7,12H2,1H3,(H,13,14) |
Clave InChI |
NJVDFNBHNABIHL-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC1)C(=O)NC2CCC(C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclopentyl}methanol](/img/structure/B13203558.png)
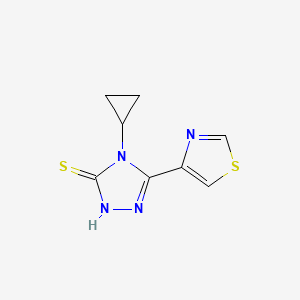
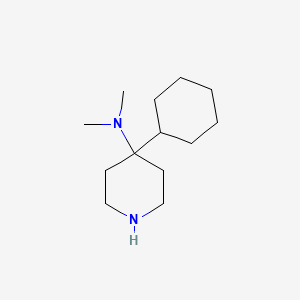

![4-Bromo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione](/img/structure/B13203580.png)

![4-{[(Benzyloxy)carbonyl]amino}-1-ethylpiperidine-4-carboxylic acid](/img/structure/B13203598.png)
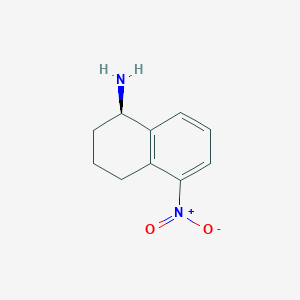
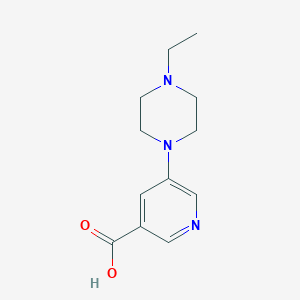
![6-Chloro-1,2-dihydrospiro[indole-3,3'-oxolane]-2-one](/img/structure/B13203612.png)
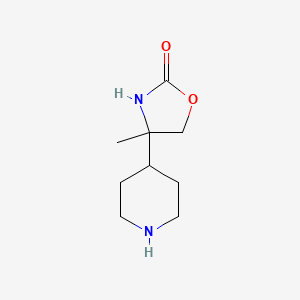

amine](/img/structure/B13203627.png)
